molecular formula C9H11Cl2NO B2607948 (5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride CAS No. 29027-42-7

(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride

Cat. No. B2607948
CAS RN: 29027-42-7
M. Wt: 220.09
InChI Key: DNMZYYCWJWLGDJ-UHFFFAOYSA-N
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Description

“(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride” is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research and industry. It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular weight of “(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride” is 220.1 . The InChI code is 1S/C9H10ClNO.ClH/c10-7-1-2-9-6 (3-7)4-8 (5-11)12-9;/h1-3,8H,4-5,11H2;1H .


Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives are diverse and depend on the specific structure of the compound. For example, benzofuran can undergo reactions such as etherification and dehydrative cyclization under basic conditions .


Physical And Chemical Properties Analysis

“(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride” is a powder with a molecular weight of 220.1 . It should be stored at room temperature .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have dramatic anticancer activities . A compound was found to have significant cell growth inhibitory effects in different types of cancer cells .

Antibacterial Activity

Benzofuran derivatives have been found to have potent antibacterial activity . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .

Anti-Oxidative Activity

Benzofuran compounds have been shown to possess anti-oxidative activities . This makes them potential candidates for the development of drugs targeting oxidative stress-related diseases.

Anti-Viral Activity

Benzofuran compounds have demonstrated anti-viral activities . For instance, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Treatment of Skin Diseases

Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Inhibition of Cancerous Cell Replication

In vitro testing against lung adenocarcinoma cells (A549) showed that a complex benzofuran derivative successfully inactivated the serine-threonine kinase (AKT) signaling pathway and inhibited cancerous cell replication, causing a mitotic catastrophe .

Safety and Hazards

The safety data sheet for “(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .

properties

IUPAC Name

(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-3,8H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMZYYCWJWLGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)Cl)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951633
Record name 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29027-42-7
Record name 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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